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Compound of Interest

Compound Name:
(3-Methylpyridin-2-

yl)methanamine hydrochloride

Cat. No.: B591673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the synthesis and characterization

of the potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, N-(piperidin-

1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly

known as AM251. This document details the synthetic route, experimental protocols, and

characterization data for AM251, a valuable tool in neuroscience and metabolic disorder

research.

Disclaimer: The CAS number 153936-25-5 provided in the initial topic query corresponds to (3-
Methylpyridin-2-yl)methanamine hydrochloride, a different chemical entity. This guide

focuses on the pyrazole carboxamide derivative AM251, which aligns with the broader context

of drug development and signaling pathway analysis.

Synthesis of AM251
The synthesis of AM251 is a multi-step process that involves the construction of the core

pyrazole ring system followed by an amidation reaction. The general synthetic approach for this

class of compounds is well-established in medicinal chemistry.
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A representative synthetic scheme for AM251 is outlined below. This process typically begins

with the condensation of a β-ketoester with a substituted hydrazine to form the pyrazole core.

Subsequent functional group manipulations and a final amidation step yield the target

compound.
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Caption: A generalized workflow for the synthesis of AM251.

Experimental Protocols
The following is a representative experimental protocol for the synthesis of pyrazole

carboxamide derivatives, adapted for the synthesis of AM251.

Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-

carboxylate

A mixture of an appropriate β-ketoester, ethyl 2-(4-iodobenzoyl)-propanoate, and 2,4-

dichlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol is refluxed in the

presence of a catalytic amount of acid (e.g., acetic acid) for several hours. The reaction

progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is cooled, and the product is isolated by filtration or extraction. The crude product is

then purified by recrystallization or column chromatography.

Step 2: Saponification to 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-

carboxylic acid

The pyrazole ester from the previous step is dissolved in a mixture of ethanol and an aqueous

solution of a base, such as sodium hydroxide. The mixture is heated to reflux and stirred for

several hours until the hydrolysis is complete (monitored by TLC). The ethanol is removed
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under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to

precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-

pyrazole-3-carboxamide (AM251)

The pyrazole carboxylic acid is converted to its more reactive acid chloride by treatment with

thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic

amount of dimethylformamide (DMF). The excess reagent and solvent are removed in vacuo.

The crude acid chloride is then dissolved in fresh anhydrous DCM and cooled in an ice bath. A

solution of 1-aminopiperidine and a base (e.g., triethylamine) in DCM is added dropwise to the

stirred acid chloride solution. The reaction is allowed to warm to room temperature and stirred

for several hours. After completion, the reaction mixture is washed with water and brine, dried

over anhydrous sodium sulfate, filtered, and concentrated. The crude AM251 is purified by

column chromatography on silica gel to yield the final product.

Characterization of AM251
The identity and purity of the synthesized AM251 are confirmed through various analytical

techniques.

Physicochemical Properties
Property Value

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-

methyl-N-(piperidin-1-yl)-1H-pyrazole-3-

carboxamide[1]

Molecular Formula C₂₂H₂₁Cl₂IN₄O[1][2]

Molecular Weight 555.24 g/mol [2]

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol[2]

Spectroscopic Data
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While specific spectra are not provided in the search results, typical characterization would

involve:

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected

protons and carbons. The chemical shifts, multiplicities, and coupling constants would be

consistent with the structure of AM251.

Mass Spectrometry: To determine the molecular weight of the compound. High-resolution

mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental

composition. Electron spray ionization (ESI) is a common method for this analysis. Mass

spectral data for AM251 is available in some databases.

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule,

such as the C=O of the amide and the aromatic C-H bonds.

Biological Activity and Mechanism of Action
AM251 is a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).

Its high affinity and selectivity for the CB1 receptor make it a crucial tool for studying the

endocannabinoid system.

Quantitative Biological Data
Parameter Value Receptor Reference

Kᵢ 7.5 nM Human CB1 [1]

IC₅₀ 8 nM Human CB1

CB1 Receptor Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o

family of G-proteins. As an antagonist/inverse agonist, AM251 blocks the constitutive activity of

the CB1 receptor and the effects of CB1 agonists.
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Caption: Signaling pathway of the CB1 receptor and the inhibitory action of AM251.

The binding of an agonist to the CB1 receptor typically leads to:

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine

monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Modulation of ion channels, including the inhibition of voltage-gated calcium channels and

the activation of inwardly rectifying potassium channels.

Activation of the mitogen-activated protein kinase (MAPK) cascade, which includes

pathways like ERK, JNK, and p38, influencing gene transcription and cellular processes.

AM251, by blocking the CB1 receptor, prevents these downstream signaling events from

occurring in response to endocannabinoids or synthetic agonists. As an inverse agonist, it can

also reduce the basal, constitutive activity of the receptor.

Conclusion
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AM251 remains a cornerstone pharmacological tool for investigating the physiological and

pathophysiological roles of the endocannabinoid system. This guide provides researchers with

the essential technical information for its synthesis and characterization, facilitating its

application in drug discovery and development. The detailed understanding of its mechanism of

action through the modulation of CB1 receptor signaling pathways is critical for interpreting

experimental results and designing novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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